N-(4-ethoxyphenyl)-2-((1-(3-fluorobenzyl)-1H-indol-3-yl)thio)acetamide
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Overview
Description
N-(4-ethoxyphenyl)-2-((1-(3-fluorobenzyl)-1H-indol-3-yl)thio)acetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-2-((1-(3-fluorobenzyl)-1H-indol-3-yl)thio)acetamide typically involves multiple steps, starting with the preparation of the indole derivative and the ethoxyphenyl derivative. The key steps include:
Formation of the Indole Derivative: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Fluorobenzyl Group: The 3-fluorobenzyl group can be introduced via a nucleophilic substitution reaction.
Thioether Formation: The indole derivative is then reacted with a thiol to form the thioether linkage.
Acetamide Formation: Finally, the ethoxyphenyl group is introduced through an amide bond formation reaction, typically using an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-2-((1-(3-fluorobenzyl)-1H-indol-3-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are used depending on the specific substitution reaction.
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) are typically employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or alkane.
Scientific Research Applications
N-(4-ethoxyphenyl)-2-((1-(3-fluorobenzyl)-1H-indol-3-yl)thio)acetamide has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biological Studies: It can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Biology: It can be used as a probe to study biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-((1-(3-fluorobenzyl)-1H-indol-3-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- N-(4-ethoxyphenyl)-2-((1-(3-chlorobenzyl)-1H-indol-3-yl)thio)acetamide
- N-(4-ethoxyphenyl)-2-((1-(3-bromobenzyl)-1H-indol-3-yl)thio)acetamide
- N-(4-ethoxyphenyl)-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamide
Uniqueness
N-(4-ethoxyphenyl)-2-((1-(3-fluorobenzyl)-1H-indol-3-yl)thio)acetamide is unique due to the presence of the fluorobenzyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, potentially leading to improved pharmacokinetic properties compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23FN2O2S/c1-2-30-21-12-10-20(11-13-21)27-25(29)17-31-24-16-28(23-9-4-3-8-22(23)24)15-18-6-5-7-19(26)14-18/h3-14,16H,2,15,17H2,1H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXFJOUKIAWCPJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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